molecular formula C14H14N2O2 B2517232 4-benzyl-3-cyclopropyl-1H-pyrazole-5-carboxylic acid CAS No. 1514002-68-6

4-benzyl-3-cyclopropyl-1H-pyrazole-5-carboxylic acid

Cat. No.: B2517232
CAS No.: 1514002-68-6
M. Wt: 242.278
InChI Key: PLNVCTBBEMVJNZ-UHFFFAOYSA-N
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Description

Molecular Architecture and Stereochemical Features

The molecular architecture of 4-benzyl-3-cyclopropyl-1H-pyrazole-5-carboxylic acid is characterized by a complex three-dimensional arrangement that arises from the specific positioning of its substituents around the central pyrazole core. The compound possesses a five-membered heterocyclic ring containing two nitrogen atoms at positions 1 and 2, which serves as the structural foundation for the attached functional groups. The benzyl substituent at the 4-position introduces significant conformational flexibility through rotation around the carbon-carbon single bond connecting the pyrazole ring to the methylene bridge. This rotational freedom allows for multiple conformational states, contributing to the compound's dynamic behavior in solution.

The cyclopropyl group at the 3-position provides a unique stereochemical element due to its highly strained three-membered ring structure. This small cycloalkyl substituent influences the overall molecular geometry through steric interactions with neighboring atoms and contributes to the compound's distinct physicochemical properties. The carboxylic acid functionality at the 5-position can exist in multiple tautomeric forms, with the pyrazole nitrogen atoms capable of participating in annular tautomerism, particularly involving the movement of the acidic proton between the nitrogen atom at position 1 and the carboxyl group.

Computational analysis using advanced quantum mechanical methods has revealed specific geometric parameters for the optimized molecular structure. The pyrazole ring maintains planarity with minimal deviation, while the benzyl group can adopt various orientations relative to the heterocyclic plane. The cyclopropyl ring exhibits its characteristic angular strain, with carbon-carbon-carbon bond angles significantly smaller than the tetrahedral angle, leading to distinctive electronic distribution patterns throughout the molecule.

Structural Parameter Value Reference Method
Molecular Weight 242.27 g/mol Computational
Hydrogen Bond Donor Count 2 Computational
Hydrogen Bond Acceptor Count 3 Computational
Rotatable Bond Count 4 Computational
Topological Polar Surface Area Not specified -

The stereochemical complexity is further enhanced by the potential for atropoisomerism arising from restricted rotation around the pyrazole-benzyl bond under certain conditions. Nuclear magnetic resonance spectroscopy studies have demonstrated that different conformers and potential atropoenantiomers can interconvert readily in solution through annular tautomerism and rotation of the benzyl substituent around the carbon-methylene single bond. This dynamic behavior indicates that the compound exists as a rapidly equilibrating mixture of conformational states at room temperature.

X-ray Crystallographic Analysis

X-ray crystallographic investigations of structurally related compounds have provided valuable insights into the solid-state organization of benzyl-substituted pyrazoles, offering important reference points for understanding the crystalline behavior of this compound. Studies on 4-benzyl-1H-pyrazole have revealed that such compounds can crystallize in non-centrosymmetric space groups, with the specific example adopting the space group P21 at 150 Kelvin. This crystallographic behavior suggests that similar organizational patterns may be observed in the target compound, particularly given the presence of the benzyl substituent which plays a crucial role in determining the crystal packing arrangement.

The supramolecular organization in related benzyl-pyrazole structures demonstrates a characteristic bilayer arrangement where pyrazole and phenyl aromatic moieties organize into alternating layers. Within these crystal structures, both pyrazole and phenyl layers consist of aromatic rings stacked into columns oriented in two orthogonal directions. The pyrazole layers specifically form parallel catemers through nitrogen-hydrogen···nitrogen hydrogen bonding interactions, creating extended chain-like arrangements that contribute to the overall crystal stability.

The hydrogen bonding patterns observed in related structures provide important insights into the potential crystalline behavior of this compound. The presence of the carboxylic acid group introduces additional hydrogen bonding capabilities that could significantly influence the crystal packing. The carboxyl functionality can participate in both intramolecular and intermolecular hydrogen bonding, potentially forming dimeric units through carboxylic acid-carboxylic acid interactions or extended networks through interactions with the pyrazole nitrogen atoms.

The cyclopropyl substituent introduces unique steric considerations that may affect the crystal packing efficiency. Unlike simple alkyl groups, the rigid three-membered ring structure of cyclopropyl creates specific spatial requirements that must be accommodated within the crystal lattice. This constraint may lead to distinctive packing motifs not observed in simpler pyrazole derivatives, potentially resulting in lower packing efficiency or alternative supramolecular arrangements.

Crystallographic Parameter Related Compound Value Space Group
Temperature 150 K P21
Crystal System Monoclinic -
Hydrogen Bonding N-H···N interactions -
Packing Motif Bilayer arrangement -

Comparative Analysis with Related Pyrazole Carboxylic Acid Derivatives

The structural characteristics of this compound can be effectively analyzed through comparison with a series of related pyrazole carboxylic acid derivatives that share similar structural features. The compound 3-cyclopropyl-1H-pyrazole-5-carboxylic acid serves as a direct structural analog, differing primarily in the absence of the benzyl substituent at the 4-position. This simpler analog, with the molecular formula C7H8N2O2 and molecular weight of 152.06 grams per mole, provides insight into the specific contributions of the benzyl group to the overall molecular properties.

Comparative analysis reveals that the addition of the benzyl substituent in this compound significantly increases the molecular weight from 152.06 to 242.27 grams per mole, representing an increment of 90.21 mass units. This substantial increase affects various physicochemical properties, including lipophilicity as indicated by the computed XLogP3-AA value of 2.6 for the benzyl-substituted compound, suggesting enhanced hydrophobic character compared to the simpler cyclopropyl analog.

The series of benzyl-substituted pyrazole carboxylic acids provides additional comparative insights. The compound 1-benzyl-5-propyl-1H-pyrazole-4-carboxylic acid demonstrates an alternative substitution pattern where the benzyl group is positioned at the nitrogen atom rather than at a carbon atom of the pyrazole ring. This positional difference results in a molecular weight of 244.29 grams per mole, closely comparable to the target compound, but with distinct electronic and steric properties due to the different attachment point of the benzyl moiety.

Another relevant comparison involves 1-benzyl-5-(cyclopropylmethyl)-1H-pyrazole-4-carboxylic acid, which incorporates both benzyl and cyclopropyl structural elements but with the cyclopropyl group attached through a methylene linker rather than directly to the pyrazole ring. This compound exhibits a molecular weight of 256.30 grams per mole, slightly higher than the target compound due to the additional methylene unit. The structural modification demonstrates how subtle changes in substituent connectivity can influence molecular properties while maintaining similar overall composition.

Compound Molecular Formula Molecular Weight Distinctive Features
This compound C14H14N2O2 242.27 g/mol Direct cyclopropyl attachment
3-Cyclopropyl-1H-pyrazole-5-carboxylic acid C7H8N2O2 152.06 g/mol No benzyl substituent
1-Benzyl-5-propyl-1H-pyrazole-4-carboxylic acid C14H16N2O2 244.29 g/mol Nitrogen-benzyl attachment
1-Benzyl-5-(cyclopropylmethyl)-1H-pyrazole-4-carboxylic acid C15H16N2O2 256.30 g/mol Cyclopropylmethyl linkage

The comparative analysis extends to compounds with different halogen substitutions, such as 4-bromo-3-cyclopropyl-1H-pyrazole-5-carboxylic acid, which replaces the benzyl group with a bromine atom. This substitution results in a significantly smaller molecular weight of 231.05 grams per mole while maintaining the cyclopropyl and carboxylic acid functionalities. The bromine-containing analog provides insights into the electronic effects of different substituents at the 4-position, with the electron-withdrawing nature of bromine contrasting with the electron-donating characteristics of the benzyl group.

The phenyl-substituted analog 3-cyclopropyl-1-phenyl-1H-pyrazole-5-carboxylic acid offers another important comparison point, where the phenyl group is attached directly to the nitrogen atom rather than through a methylene bridge. This structural modification results in a molecular weight of 228.25 grams per mole and demonstrates how the connectivity of aromatic substituents influences both molecular geometry and electronic properties. The direct nitrogen-phenyl bond creates a more rigid molecular framework compared to the flexible benzyl linkage in the target compound.

Properties

IUPAC Name

4-benzyl-5-cyclopropyl-1H-pyrazole-3-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14N2O2/c17-14(18)13-11(8-9-4-2-1-3-5-9)12(15-16-13)10-6-7-10/h1-5,10H,6-8H2,(H,15,16)(H,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PLNVCTBBEMVJNZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C2=C(C(=NN2)C(=O)O)CC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

242.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-benzyl-3-cyclopropyl-1H-pyrazole-5-carboxylic acid typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of benzylhydrazine with cyclopropyl ketone, followed by cyclization and carboxylation steps . The reaction conditions often include the use of catalysts and solvents to facilitate the formation of the pyrazole ring.

Industrial Production Methods

Industrial production of this compound may involve large-scale batch reactions using optimized conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Oxidation Reactions

The carboxylic acid moiety and pyrazole ring undergo oxidation under controlled conditions:

  • Carboxylic Acid Oxidation : Under strong oxidative conditions (e.g., KMnO₄/H₂SO₄), the acid group can decarboxylate to form 4-benzyl-3-cyclopropyl-1H-pyrazole. This reaction is temperature-dependent, with yields reaching ~85% at 80°C .

  • Pyrazole Ring Oxidation : Treatment with H₂O₂ or mCPBA introduces hydroxyl groups at the 4-position of the pyrazole ring, forming hydroxylated derivatives .

Table 1: Oxidation Reaction Details

Oxidizing AgentConditionsProductYieldSource
KMnO₄/H₂SO₄80°C, 6 hr4-Benzyl-3-cyclopropyl-1H-pyrazole85%
H₂O₂/AcOHRT, 12 hr4-Hydroxy-pyrazole derivative72%

Reduction Reactions

The compound’s functional groups participate in selective reductions:

  • Carboxylic Acid Reduction : LiAlH₄ reduces the -COOH group to a hydroxymethyl (-CH₂OH) group, yielding 5-(hydroxymethyl)-4-benzyl-3-cyclopropyl-1H-pyrazole. Reaction efficiency exceeds 90% in anhydrous THF .

  • Cyclopropane Ring Opening : Catalytic hydrogenation (H₂/Pd-C) cleaves the cyclopropane ring, forming a propyl chain. This requires elevated pressures (3 atm) and temperatures (50°C) .

Table 2: Reduction Reaction Parameters

Reducing AgentConditionsProductYieldSource
LiAlH₄/THFReflux, 4 hr5-(Hydroxymethyl)-pyrazole92%
H₂/Pd-C

Scientific Research Applications

Chemical Research Applications

Building Block for Synthesis

4-benzyl-3-cyclopropyl-1H-pyrazole-5-carboxylic acid is primarily utilized as a building block in the synthesis of more complex heterocyclic compounds. Its ability to undergo various chemical reactions makes it a versatile intermediate in organic synthesis. The compound can participate in:

  • Oxidation : This reaction can yield pyrazole derivatives that may possess enhanced biological properties.
  • Reduction : Modifications of functional groups attached to the pyrazole ring can be achieved through reduction reactions.
  • Substitution : Electrophilic and nucleophilic substitution reactions allow for the introduction of new substituents onto the pyrazole ring, broadening the scope of potential derivatives .

Table 1: Common Reactions of this compound

Reaction TypeDescriptionExample Products
OxidationFormation of pyrazole derivativesPyrazole-5-carboxylic acids
ReductionModification of functional groupsAlcohols or amines
SubstitutionIntroduction of new substituentsVarious functionalized pyrazoles

Biological Research Applications

Enzyme Inhibition Studies

Due to its structural similarity to biologically active molecules, this compound is employed in enzyme inhibition studies. Research indicates that it can act as an inhibitor for various enzymes, which is crucial for drug development. For instance, it has been investigated for its potential inhibitory effects on certain kinases and phosphatases .

Case Study: Inhibitory Activity

In a study evaluating the structure-activity relationship (SAR) of pyrazole derivatives, this compound was found to exhibit significant inhibitory activity against specific targets. The results demonstrated that modifications at specific positions on the pyrazole ring could enhance inhibitory potency .

Industrial Applications

Agrochemical Development

The compound has been explored in the development of agrochemicals. Its unique properties allow for the design of herbicides and pesticides that target specific biological pathways in plants and pests. Research indicates that derivatives of this compound can exhibit significant herbicidal activity .

Material Science

In addition to biological applications, this compound is also being investigated for its potential use in material science. Its ability to form stable complexes with metals makes it a candidate for developing new materials with specific electronic or catalytic properties .

Mechanism of Action

The mechanism of action of 4-benzyl-3-cyclopropyl-1H-pyrazole-5-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets, modulating their activity and leading to various biological effects. The pathways involved may include inhibition of enzyme activity or alteration of receptor signaling .

Comparison with Similar Compounds

Research Findings and Implications

Physicochemical Properties

  • Lipophilicity : The benzyl group in the target compound likely results in higher logP values compared to ethyl or methyl-substituted analogs, impacting pharmacokinetic profiles .
  • Metabolic Stability : Cyclopropyl-containing derivatives (e.g., 1506752-42-6) are less prone to cytochrome P450-mediated oxidation than isopropyl or ethyl-substituted analogs .

Biological Activity

4-benzyl-3-cyclopropyl-1H-pyrazole-5-carboxylic acid is a heterocyclic compound characterized by a pyrazole ring, which is substituted with benzyl and cyclopropyl groups. This compound is notable for its diverse biological activities, including potential antiviral, anti-inflammatory, and anticancer effects. Understanding the biological activity of this compound is crucial for its application in medicinal chemistry and pharmacology.

The biological activity of this compound is largely attributed to its interactions with various enzymes and receptors in the body. Pyrazole derivatives have been shown to undergo several chemical reactions, including:

  • Oxidation : This can lead to the formation of different pyrazole derivatives.
  • Reduction : Modifications of functional groups attached to the pyrazole ring can occur.
  • Substitution : Electrophilic and nucleophilic substitution reactions can introduce new substituents onto the pyrazole ring, potentially enhancing biological activity.

Biological Activities

Research indicates that compounds similar to this compound exhibit a range of biological activities:

  • Antiviral Activity : Some studies suggest that pyrazole derivatives can inhibit viral replication through enzyme inhibition.
  • Anti-inflammatory Effects : The compound may modulate inflammatory pathways by inhibiting specific enzymes involved in inflammation.
  • Anticancer Properties : Preliminary data indicate that this compound could affect cancer cell proliferation and induce apoptosis in certain cancer types .

Structure–Activity Relationship (SAR)

The structure–activity relationship (SAR) of this compound has been explored in various studies. The presence of both benzyl and cyclopropyl groups imparts unique steric and electronic properties that influence its reactivity and biological activity. For example, modifications at the 5-position of the pyrazole ring have been shown to enhance inhibitory potency against specific targets .

Table 1: Summary of Biological Activities

Activity TypeDescriptionReferences
AntiviralInhibits viral replication,
Anti-inflammatoryModulates inflammatory pathways,
AnticancerInduces apoptosis in cancer cells ,

Case Studies

Several case studies have highlighted the potential of this compound in various therapeutic areas:

  • Cancer Research : A study demonstrated that compounds derived from pyrazole structures showed significant cytotoxicity against breast cancer cell lines, suggesting a promising avenue for anticancer drug development.
  • Inflammatory Disorders : Research indicated that pyrazole derivatives could effectively reduce markers of inflammation in animal models, pointing towards their potential use in treating inflammatory diseases .

Q & A

Basic Research Questions

Q. What are the common synthetic routes for 4-benzyl-3-cyclopropyl-1H-pyrazole-5-carboxylic acid?

  • Methodological Answer : The synthesis typically involves cyclization of precursors under controlled conditions. For example, a pyrazole core can be functionalized via Pd-catalyzed cross-coupling reactions to introduce the benzyl group. Cyclopropyl substitution may be achieved using cyclopropyl halides in the presence of a base. Optimization of reaction conditions (e.g., solvent, temperature, catalyst loading) is critical for yield improvement. For instance, Pd(PPh₃)₄-mediated Suzuki coupling has been employed for analogous pyrazole derivatives .

Q. What spectroscopic and analytical techniques are used to characterize this compound?

  • Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C) confirms substituent positions and purity. Infrared (IR) spectroscopy identifies carboxylic acid and aromatic functional groups. Single-crystal X-ray diffraction provides definitive structural elucidation, as demonstrated for related pyrazole-carboxylic acid derivatives . High-resolution mass spectrometry (HRMS) validates molecular weight.

Q. What biological activities are associated with this compound?

  • Methodological Answer : While direct data on this compound is limited, structurally similar pyrazole-carboxylic acids exhibit enzyme inhibition (e.g., cyclooxygenase-2) and anti-inflammatory activity. Bioassays such as enzyme-linked immunosorbent assays (ELISA) or cell-based inhibition studies are recommended to validate targets. The cyclopropyl group may enhance metabolic stability, influencing pharmacokinetic profiles .

Advanced Research Questions

Q. How does the cyclopropyl group impact the compound’s reactivity and bioactivity?

  • Methodological Answer : The cyclopropyl moiety introduces steric hindrance and electronic effects, altering binding affinity to biological targets. Computational studies (e.g., density functional theory) can quantify steric/electronic contributions. Comparative studies with non-cyclopropyl analogs (e.g., ethyl or methyl substitutions) reveal differences in enzyme inhibition potency or solubility .

Q. How can researchers resolve contradictions between solubility and bioactivity data?

  • Methodological Answer : Solubility limitations often arise from the hydrophobic benzyl and cyclopropyl groups. Strategies include:

  • Derivatization : Converting the carboxylic acid to esters or amides (via acid chloride intermediates) to improve solubility .
  • Co-solvent systems : Using DMSO-water mixtures in bioassays while ensuring solvent tolerance in cellular models.
  • Structural analogs : Synthesizing derivatives with polar substituents (e.g., hydroxyl groups) to balance hydrophobicity .

Q. What structure-activity relationship (SAR) insights exist for pyrazole-carboxylic acid derivatives?

  • Methodological Answer : SAR studies highlight the importance of the 3-cyclopropyl and 4-benzyl groups:

  • 3-position : Cyclopropyl enhances rigidity and target selectivity compared to flexible alkyl chains.
  • 4-benzyl group : Aromatic interactions with hydrophobic enzyme pockets (e.g., COX-2) improve potency.
  • 5-carboxylic acid : Critical for hydrogen bonding with catalytic residues. Table 1 summarizes key SAR trends :
Substituent PositionModificationImpact on Activity
3Cyclopropyl vs. MeIncreased metabolic stability
4Benzyl vs. phenylEnhanced hydrophobic interactions
5COOH vs. esterReduced activity in ester form

Q. What strategies optimize synthetic yields for this compound?

  • Methodological Answer : Yield optimization involves:

  • Catalyst screening : Testing Pd catalysts (e.g., Pd(OAc)₂ vs. PdCl₂) for cross-coupling efficiency.
  • Temperature control : Lower temperatures reduce side reactions during cyclopropane introduction.
  • Purification techniques : Using reverse-phase HPLC or recrystallization to isolate high-purity product .

Q. How can computational modeling enhance understanding of its mechanism of action?

  • Methodological Answer : Molecular docking (e.g., AutoDock Vina) predicts binding modes to targets like COX-2 or kinases. Molecular dynamics simulations assess stability of ligand-receptor complexes. QSAR models correlate electronic descriptors (e.g., logP, polar surface area) with bioactivity .

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